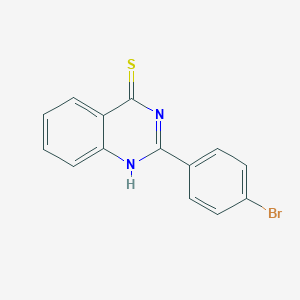

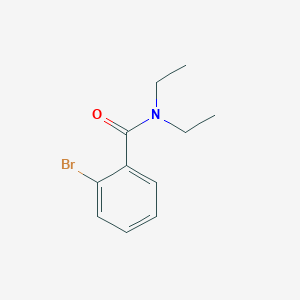

2-bromo-N,N-diethylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromobenzamide compounds, such as N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, involves simple one-step reactions, highlighting a straightforward approach to synthesizing bromo compounds. This method facilitates labeling through non-isotopic bromine-iodine exchange, achieving radiochemical yields up to 60% (Brandau et al., 1993).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those related to 2-bromo-N,N-diethylbenzamide, has been elucidated through various spectroscopic methods and crystallographic analyses. These studies provide insight into the conformation, bond lengths, and resonance effects within the molecule, enhancing understanding of its chemical behavior (Binzet et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving bromobenzamide derivatives demonstrate their reactivity and potential for further functionalization. For instance, copper-catalyzed tandem reactions of o-bromobenzamide derivatives have been developed for synthesizing various benzisothiazol-3(2H)-one derivatives (Wang et al., 2012). Additionally, palladium-catalyzed coupling reactions of 2-bromobenzamides with terminal alkynes highlight the versatility of bromobenzamide compounds in organic synthesis (Li et al., 2009).

Physical Properties Analysis

Investigations into the physical properties of bromobenzamide derivatives, including polymorphism and thermal characteristics, offer valuable insights into their stability and behavior under various conditions. For example, the study of 2-benzoyl-N,N-diethylbenzamide polymorphs reveals differences in melting points and crystal structures, contributing to the understanding of its physicochemical properties (de Moraes et al., 2021).

Applications De Recherche Scientifique

It is used for directing lithiation of substituted N,N-diethylbenzamides, leading to ortho and adjacent-benzylic alkylated products (Court & Hlasta, 1996).

This compound facilitates direct arylation of heteroarene C-H bonds, allowing the synthesis of heteroaryl benzamides (Chen, Bruneau, Dixneuf, & Doucet, 2013).

It is involved in studies exploring the intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group, although this specific study focuses on 2-hydroxy-N,N-diethylbenzamide (Majewska, Pająk, Rospenk, & Filarowski, 2009).

The compound acts as an inhibitor of photosynthetic electron transport (PET), with its efficiency depending on the compound's lipophilicity and the electronic properties of the R substituent in the N-phenyl moiety. This study, however, focuses on derivatives like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

It has been identified as an excellent agent for malignant melanoma diagnosis by SPECT, particularly in the form of technetium-99m-labelled N-(diethylaminoethyl)benzamide (Auzeloux et al., 1999).

A tracer form, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, is used for detecting malignant melanoma, showing moderate uptake in tumors and suspected metastases (Brandau et al., 1993).

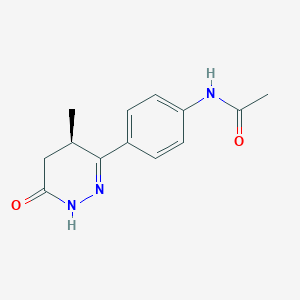

As a non-peptide CCR5 antagonist benzamide derivative, 2-bromo-N,N-diethylbenzamide was synthesized and evaluated for biological activity (Bi, 2015).

Safety And Hazards

2-bromo-N,N-diethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, and adequate ventilation should be ensured .

Propriétés

IUPAC Name |

2-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBWCOGISFGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349940 | |

| Record name | 2-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N,N-diethylbenzamide | |

CAS RN |

76041-86-6 | |

| Record name | 2-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

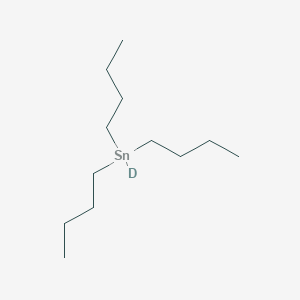

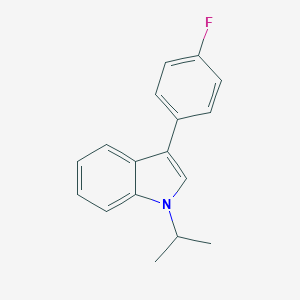

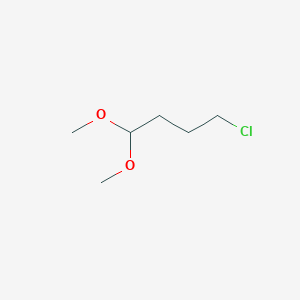

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)